3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile
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Overview
Description
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often catalyzed by copper(I) salts. The general reaction conditions include:
Reagents: Sodium azide, terminal alkyne, copper(I) iodide
Solvent: Dimethyl sulfoxide (DMSO) or water
Temperature: Room temperature to 80°C
Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventacetonitrile; temperature0-25°C
Reduction: Lithium aluminum hydride; solventtetrahydrofuran; temperaturereflux
Substitution: Halogenation with bromine or chlorine; solventchloroform; temperatureroom temperature
Major Products Formed
Oxidation: Formation of triazole N-oxides
Reduction: Formation of 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarboxamide
Substitution: Formation of halogenated pyridine derivatives
Scientific Research Applications
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioorthogonal chemical probe in labeling and imaging studies.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of advanced materials, such as coordination polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, while the nitrile group can participate in coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,3-triazol-1-yl)-2-pyridinecarbonitrile
- 2-(2H-1,2,3-triazol-2-yl)pyridine
- 3-(2H-1,2,3-triazol-2-yl)benzonitrile
Uniqueness
3-(2H-1,2,3-triazol-2-yl)-2-pyridinecarbonitrile is unique due to the presence of both a triazole and a pyridine ring, which imparts distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H5N5 |
---|---|
Molecular Weight |
171.16 g/mol |
IUPAC Name |
3-(triazol-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5N5/c9-6-7-8(2-1-3-10-7)13-11-4-5-12-13/h1-5H |
InChI Key |
KORABRIAOWKUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)N2N=CC=N2 |
Origin of Product |
United States |
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